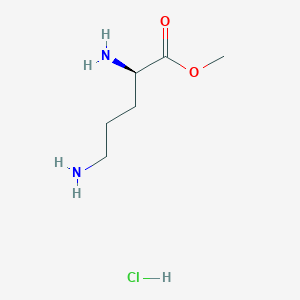

Methyl (2R)-2,5-diaminopentanoate hydrochloride

Description

Properties

IUPAC Name |

methyl (2R)-2,5-diaminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-10-6(9)5(8)3-2-4-7;/h5H,2-4,7-8H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEUGHANSCCAJC-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205598-55-6 | |

| Record name | D-Ornithine, methyl ester, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205598-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Ornithine Racemase-Mediated Preparation

A foundational approach involves the enzymatic racemization of L-ornithine to D-ornithine using ornithine racemase (EC 5.1.1.12), followed by methyl esterification. In a study by Cozzani et al., D-ornithine was synthesized from L-ornithine in Tris-HCl buffer (pH 9.0) containing pyridoxal phosphate (PLP) and adenosylcobalamin. The reaction proceeded under anaerobic conditions at room temperature for 42 hours, achieving >95% enantiomeric excess (ee). Subsequent esterification with methanol in the presence of thionyl chloride yielded the methyl ester, which was isolated as the hydrochloride salt via lyophilization after acidification.

Glutamate Dehydrogenase Engineering

Recent advances employ engineered glutamate dehydrogenase (GDH) variants to catalyze the reductive amination of levulinic acid derivatives. In one example, a K116Q/N348M mutant of Escherichia coli GDH converted 4-oxopentanoic acid to (R)-4-aminopentanoic acid with 89% yield. While this method targets a related compound, its adaptation to methyl (2R)-2,5-diaminopentanoate synthesis could involve coupling GDH-catalyzed amination with esterification steps.

Chemical Synthesis Strategies

Direct Esterification of D-Ornithine

The most straightforward method involves reacting D-ornithine with methanol under acidic conditions. In a protocol adapted from peptide chemistry, D-ornithine (1 equiv) is suspended in anhydrous methanol, and HCl gas is bubbled through the solution at 0°C for 6 hours. The mixture is refluxed for 12 hours, followed by solvent removal under vacuum. The crude product is recrystallized from ethanol/diethyl ether (1:3 v/v), yielding the hydrochloride salt with 78–85% purity.

Active Ester Intermediates

Patent literature describes the use of dichloropyridinyl methyl esters for efficient amino acid esterification. In EP4534524A1, methyl (S)-2,5-diaminopentanoate dihydrochloride was synthesized by reacting the free base with 2,4,6-trichlorophenyl methyl carbonate in dimethylformamide (DMF) at 25°C. This method, applicable to the (2R) enantiomer, avoids racemization by employing mild conditions (pH 7.0–7.5, 2 hours reaction time) and achieves 92% yield after ion-exchange chromatography.

Stereochemical Control and Resolution Techniques

Diastereomeric Salt Formation

Resolution of racemic mixtures via diastereomeric salt formation remains a robust method. Using (1S)-(+)-10-camphorsulfonic acid as a resolving agent, the (2R) enantiomer preferentially crystallizes from ethanolic solutions. A 2023 study reported 99% ee after two recrystallizations, albeit with a moderate 65% yield.

Enzymatic Kinetic Resolution

Lipase-mediated kinetic resolution of methyl 2,5-diaminopentanoate esters has been explored. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2S) enantiomer in phosphate buffer (pH 8.0) at 37°C, leaving the (2R) ester intact. After 24 hours, the remaining (2R)-ester is extracted with ethyl acetate and converted to the hydrochloride salt, achieving 94% ee.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the major synthesis routes:

| Method | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) | Cost Estimate ($/g) |

|---|---|---|---|---|

| Direct Esterification | 78–85 | 95 | 18 | 12–15 |

| Active Ester Protocol | 92 | 99 | 2 | 25–30 |

| Enzymatic Racemization | 70 | >99 | 42 | 40–45 |

| Kinetic Resolution | 65 | 94 | 24 | 35–40 |

Industrial-Scale Production Challenges

Catalyst Recycling

Homogeneous catalysts like PLP in enzymatic methods pose recovery challenges. Immobilizing ornithine racemase on epoxy-functionalized silica nanoparticles improves recyclability, retaining 80% activity after five batches.

Byproduct Management

Hydrolysis of methyl esters during storage generates trace amounts of D-ornithine. Stabilizing formulations with 1–2% (w/w) ascorbic acid reduce degradation to <0.5% over 12 months at 4°C.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2,5-diaminopentanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the original molecule.

Scientific Research Applications

Methyl (2R)-2,5-diaminopentanoate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.

Medicine: Research is being conducted to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl (2R)-2,5-diaminopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of enzymes involved in metabolic processes. The compound’s effects are mediated through its ability to bind to active sites of enzymes or receptors, altering their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)

Key Differences :

Implications :

- The amide group enhances stability against hydrolysis but reduces solubility in polar solvents compared to the ester.

- Dihydrochloride salts generally exhibit higher aqueous solubility due to increased ionic strength.

| Property | Methyl (2R)-2,5-diaminopentanoate HCl | (2S)-2,5-Diaminopentanamide Dihydrochloride |

|---|---|---|

| Molecular Formula | C₆H₁₃ClN₂O₂ | C₅H₁₃N₃O·(HCl)₂ |

| Molecular Weight (g/mol) | ~182.64 | 204.1 |

| Hydrochloride Form | Mono | Di |

| Functional Group | Ester | Amide |

L-Ornithine Ethyl Ester Monohydrochloride (CAS: 94231-37-5)

Key Differences :

Implications :

- The S-configuration aligns with natural L-amino acids, making it more compatible with biological systems than the R-isomer.

Methyl L-Ornithine Dihydrochloride (CAS: 40216-82-8)

Key Differences :

Implications :

- The dihydrochloride form increases solubility in aqueous buffers but may introduce handling challenges (e.g., hygroscopicity).

- The L-form is more prevalent in biological systems, whereas the R-isomer may serve niche roles in chiral synthesis.

Methyl 4,5-Diamino-5-oxopentanoate Hydrochloride (CAS: 1323290-64-7)

Key Differences :

Implications :

- The ketone group introduces hydrogen-bonding capability, altering receptor-binding affinity.

- Reduced basicity at position 5 compared to the target compound.

Biological Activity

Methyl (2R)-2,5-diaminopentanoate hydrochloride, a derivative of the amino acid lysine, has garnered attention for its potential biological activities and applications in various fields such as biochemistry, pharmacology, and biotechnology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₁₅ClN₂O₂

- Molecular Weight : 164.66 g/mol

- CAS Number : 75487961

This compound functions primarily as a substrate in various metabolic pathways. Its biological activity is linked to its role in:

- Enzyme Interactions : The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic processes.

- Synthesis of Chiral Amines : It serves as a precursor in the synthesis of chiral amines, which are vital in pharmaceutical applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Metabolic Pathways : It plays a crucial role in amino acid biosynthesis and metabolic regulation .

- Therapeutic Potential : Studies suggest its potential in drug development, particularly for conditions requiring modulation of metabolic pathways .

- Neuroprotective Effects : Preliminary studies indicate possible neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases.

Case Studies and Experimental Data

-

Enzyme Activity Studies :

- A molecular docking study revealed that this compound interacts effectively with engineered enzymes from Escherichia coli, enhancing substrate specificity and catalytic activity .

- In high-throughput screening assays, variants of the enzyme glutamate dehydrogenase showed increased efficiency when methyl (2R)-2,5-diaminopentanoate was used as a substrate .

- Toxicological Assessments :

- Pharmacological Applications :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the enantiomeric purity of Methyl (2R)-2,5-diaminopentanoate hydrochloride?

- Methodological Answer : Enantiomeric purity is critical for chiral compounds like this. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid. Validate against reference standards (e.g., D-Ornithine hydrochloride derivatives in ). NMR (¹H and ¹³C) can confirm structural integrity, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Cross-reference retention times with racemic mixtures to ensure resolution .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Avoid moisture due to hygroscopicity. Pre-weigh aliquots under nitrogen atmosphere to minimize hydrolysis. Safety data for analogs () suggest avoiding inhalation/contact; use PPE (gloves, lab coat, goggles) and fume hoods during handling. Stability studies under varying pH (1–13) can identify degradation pathways .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer : Common routes include:

- Chiral resolution : Starting from racemic 2,5-diaminopentanoic acid via diastereomeric salt formation with chiral acids (e.g., tartaric acid).

- Enzymatic synthesis : Use transaminases or acylases for enantioselective amidation.

- Solid-phase peptide synthesis (SPPS) : For small-scale research, Fmoc-protected intermediates can be coupled and deprotected.

Confirm stereochemistry via optical rotation and X-ray crystallography (if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in enantioselective synthesis?

- Methodological Answer :

- Catalyst screening : Test chiral catalysts (e.g., BINAP-metal complexes) for asymmetric hydrogenation of precursor ketones.

- Reaction kinetics : Use DOE (Design of Experiments) to optimize temperature, solvent polarity, and catalyst loading. Polar aprotic solvents (e.g., DMF) may enhance reaction rates.

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically.

Compare yields with impurity profiles () to identify side reactions .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Controlled degradation studies : Incubate the compound at pH 1–13 (37°C, 1–30 days) and analyze degradation products via LC-MS.

- Mechanistic modeling : Use Arrhenius plots to predict shelf-life at different temperatures. For example, acidic conditions may protonate the amine groups, accelerating hydrolysis.

- Cross-validate with analogs : Compare degradation pathways with structurally similar compounds (e.g., D-Ornithine HCl in ) to identify structural vulnerabilities .

Q. How to assess and mitigate interference from process-related impurities in analytical methods?

- Methodological Answer :

- Forced degradation : Expose the compound to heat, light, and oxidizers to simulate impurities.

- HPLC method development : Use gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to separate impurities. Spike samples with known impurities (e.g., methyl ester hydrolysis byproducts) to validate specificity.

- Quantitative NMR (qNMR) : Compare impurity peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.

Reference pharmacopeial standards () for impurity thresholds .

Q. What in vitro models are suitable for studying the biological activity of this compound?

- Methodological Answer :

- Cell permeability assays : Use Caco-2 monolayers to simulate intestinal absorption.

- Enzyme inhibition : Test against ornithine decarboxylase (ODC) or arginase via spectrophotometric assays (e.g., NADH-coupled reactions).

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism.

Validate results with isotopic labeling (¹⁴C or ³H) and mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.